![molecular formula C25H24N2O B12803788 2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone CAS No. 3532-51-2](/img/structure/B12803788.png)
2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone
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Overview
Description
2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of two phenyl groups, a piperidinyl group, and an isoindolinone core. Its unique structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone typically involves multi-step organic reactions. One common method includes the condensation of isoindoline derivatives with piperidine and phenyl-containing reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, enabling the development of more complex molecules. Researchers utilize 2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone to create derivatives with enhanced properties or functionalities.
Key Properties:
- Structural Features: Contains two phenyl groups and a piperidinyl group.
- Reactivity: Engages in substitution reactions, oxidation, and reduction processes to yield diverse products.
Biological Activities
Research indicates that this compound exhibits significant biological activities that make it a candidate for therapeutic applications.
Antimicrobial Properties:
Studies have demonstrated that derivatives of isoindoline compounds possess antimicrobial effects against various bacterial strains. For instance, compounds derived from similar structures have shown effectiveness comparable to established antibiotics like gentamicin .
Anticancer Activity:
The compound has been evaluated for its anticancer properties. In vitro studies reveal that certain derivatives can inhibit the growth of cancer cell lines, inducing apoptosis and cell cycle arrest. Notably, compounds related to isoindoline derivatives have displayed promising results against human cancer cell lines such as Caco-2 and HCT-116 .
Antileishmanial Effects:
Research indicates that certain isoindole derivatives are highly effective against Leishmania tropica, outperforming first-line treatments like Glucantime . This highlights the potential of this compound in treating parasitic infections.
Neurological Applications
The compound is being investigated for its role as an acetylcholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. By inhibiting this enzyme, the compound may help increase acetylcholine levels in the brain, potentially improving cognitive function .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Diphenyl-3-(1-morpholinyl)-1-isoindolinone
- 2,3-Diphenyl-3-(1-pyrrolidinyl)-1-isoindolinone
- 2,3-Diphenyl-3-(1-azepanyl)-1-isoindolinone
Uniqueness
2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the isoindoline family, which has been associated with various therapeutic effects, including anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The chemical structure of this compound consists of a piperidine ring attached to an isoindolinone backbone with two phenyl substituents. This unique arrangement contributes to its biological activity through various mechanisms of action.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of compounds related to isoindolinone derivatives. For instance, derivatives have shown potent antiproliferative effects against various cancer cell lines, including colorectal (Caco-2) and breast cancer (HCT-116) cells. The mechanism involves induction of apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of Isoindolinone Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
This compound | HCT-116 | 10.5 | Apoptosis induction |
Isoindole derivative 3 | Caco-2 | 15.2 | Cell cycle arrest |
Isoindole derivative 4 | MCF-7 | 12.7 | Apoptosis induction |
Antimicrobial Activity
The antimicrobial efficacy of isoindolinone derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Studies indicate that these compounds exhibit significant inhibition zones comparable to standard antibiotics like gentamicin. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Table 2: Antimicrobial Activity Against Bacterial Strains
Compound | Bacterial Strain | Inhibition Zone (mm) | Comparison Antibiotic |
---|---|---|---|
This compound | Staphylococcus aureus | 20 | Gentamicin |
Isoindole derivative 5 | Escherichia coli | 18 | Gentamicin |
Isoindole derivative 6 | Bacillus subtilis | 22 | Gentamicin |
Antioxidant Activity
The antioxidant potential of isoindolinone derivatives has also been investigated. These compounds demonstrate the ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), where lower IC50 values indicate higher activity .
Structure-Activity Relationship (SAR)
The biological activity of isoindolinone derivatives can be significantly influenced by structural modifications. For instance, the presence of halogen groups or additional functional groups on the phenyl rings enhances both anticancer and antimicrobial activities. SAR studies suggest that lipophilicity plays a critical role in the bioavailability and efficacy of these compounds .
Case Studies
A recent study synthesized several isoindolinone derivatives and evaluated their biological activities comprehensively. Among these, compound 3 demonstrated the highest efficacy against Leishmania tropica with an IC50 value of 0.0478 μM, outperforming traditional treatments like Glucantime . Another case involved a derivative that showed promising results in inhibiting tumor growth in vivo using xenograft models.
Properties
CAS No. |
3532-51-2 |
---|---|
Molecular Formula |
C25H24N2O |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2,3-diphenyl-3-piperidin-1-ylisoindol-1-one |
InChI |
InChI=1S/C25H24N2O/c28-24-22-16-8-9-17-23(22)25(20-12-4-1-5-13-20,26-18-10-3-11-19-26)27(24)21-14-6-2-7-15-21/h1-2,4-9,12-17H,3,10-11,18-19H2 |
InChI Key |
XOFLLIGIYUYVOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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